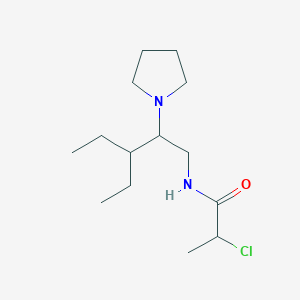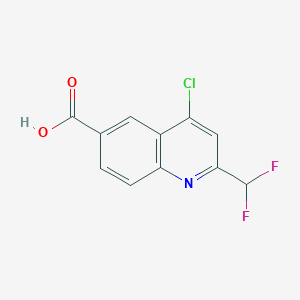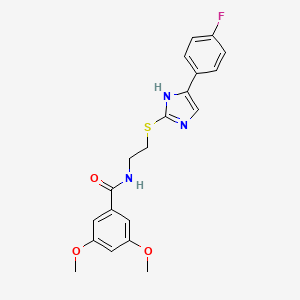
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The molecule also contains a fluorophenyl group, a thioether linkage, and a benzamide moiety. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in studies focused on the synthesis of novel organic molecules. For example, the synthesis of various benzothiazole derivatives, including structures similar to N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide, has shown potential anticancer activity. These studies often explore the reactivity of certain functional groups and aim to develop new synthetic routes or improve existing ones for pharmaceutical applications (Osmaniye et al., 2018).
Biological Evaluation
- Research on similar compounds has included the evaluation of their biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. The aim is to understand how structural variations influence biological activity and to identify potential therapeutic agents. For example, studies on benzothiazole acylhydrazones have investigated their anticancer properties against various cancer cell lines, providing insights into the potential therapeutic applications of similar compounds (Osmaniye et al., 2018).
Pharmacological Potential
- The pharmacological potential of related structures has been explored, with research focusing on the development of compounds as imaging agents, receptor antagonists, or enzyme inhibitors. These studies are crucial for the discovery and development of new drugs and diagnostic tools. For instance, development and evaluation of novel imaging agents for positron emission tomography (PET) have been conducted to study peripheral benzodiazepine receptors, indicating the wide-ranging applications of these compounds in medical research (Fookes et al., 2008).
Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it might be further developed as a drug. If it has interesting chemical reactivity, it might be used as a building block in synthetic chemistry .
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-26-16-9-14(10-17(11-16)27-2)19(25)22-7-8-28-20-23-12-18(24-20)13-3-5-15(21)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXXJMIQRAJUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

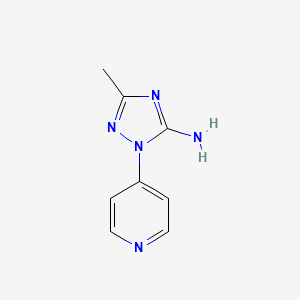

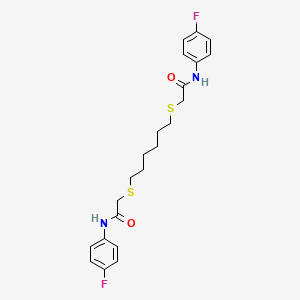
![3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B2871295.png)
![4-fluoro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2871296.png)
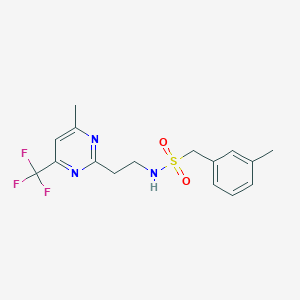
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2871301.png)


![3,4,5-trimethoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2871306.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2871308.png)
